molecular formula C8H4ClNO3 B1219042 4-Chloro-7-nitrobenzofuran CAS No. 76054-80-3

4-Chloro-7-nitrobenzofuran

Cat. No.: B1219042
CAS No.: 76054-80-3
M. Wt: 197.57 g/mol
InChI Key: SPBKEYGNLBGTTJ-UHFFFAOYSA-N
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Description

4-Chloro-7-nitrobenzofuran is a chemical compound known for its unique structure and properties. It is a derivative of benzofuran, where the benzofuran ring is substituted with a chlorine atom at the 4th position and a nitro group at the 7th position. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Chloro-7-nitrobenzofuran is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and reduction reactions.

    Biology: It serves as a fluorescent probe for studying biological systems. Its fluorescence properties make it useful in imaging and tracking biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes and pigments due to its chromogenic properties.

Safety and Hazards

4-Chloro-7-nitrobenzofurazan can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact, immediate medical attention is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitrobenzofuran typically involves the nitration of 4-chlorobenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-nitrobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea can be used under basic conditions.

    Reduction Reactions: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution Reactions: Substituted benzofuran derivatives.

    Reduction Reactions: 4-Chloro-7-aminobenzofuran.

    Oxidation Reactions: Oxidized benzofuran derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-7-nitrobenzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

    4-Fluoro-7-nitrobenzofuran: Similar structure but with a fluorine atom instead of chlorine.

    4-Bromo-7-nitrobenzofuran: Similar structure but with a bromine atom instead of chlorine.

    4-Chloro-7-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 4-Chloro-7-nitrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-chloro-7-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBKEYGNLBGTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226957
Record name 4-Chloro-7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76054-80-3
Record name 4-Chloro-7-nitrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-7-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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